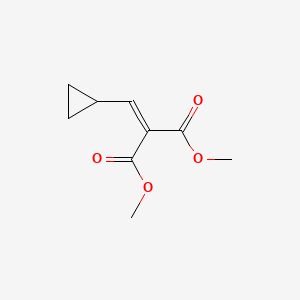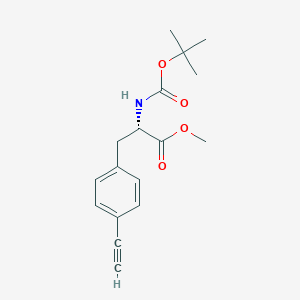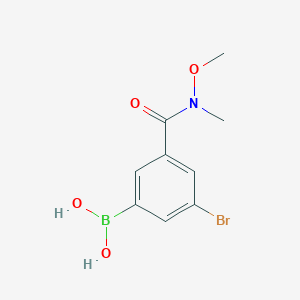
5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid
Übersicht
Beschreibung
5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a bromine atom, a dimethylhydroxylaminocarbonyl group, and a phenylboronic acid moiety, making it a versatile reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the bromination of a suitable phenylboronic acid precursor followed by the introduction of the N,O-dimethylhydroxylaminocarbonyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3) to facilitate the bromination process. Subsequent steps involve the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: The corresponding phenylboronic acid without the bromine atom.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Biology: This compound can be used in the development of boron-containing drugs and as a probe for studying biological systems. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools.
Medicine: In medicinal chemistry, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are important in cancer therapy. The unique structure of this compound may offer advantages in binding specificity and potency.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, where boronic acid functionalities impart unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent complexes. This property is exploited in various applications, including enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the bromine and N,O-dimethylhydroxylaminocarbonyl groups, making it less versatile in certain reactions.
4-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and binding properties.
3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid: Lacks the bromine atom, which may reduce its utility in certain synthetic applications.
Uniqueness: The presence of both the bromine atom and the N,O-dimethylhydroxylaminocarbonyl group in 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid provides unique reactivity and binding properties that are not found in simpler boronic acid derivatives. This makes it a valuable compound for specialized applications in synthesis, biology, and medicine.
Eigenschaften
IUPAC Name |
[3-bromo-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIVIZDAGCJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N(C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167877 | |
| Record name | Boronic acid, B-[3-bromo-5-[(methoxymethylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-03-0 | |
| Record name | Boronic acid, B-[3-bromo-5-[(methoxymethylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[(methoxymethylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


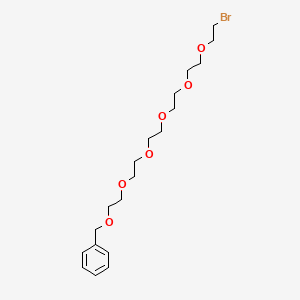
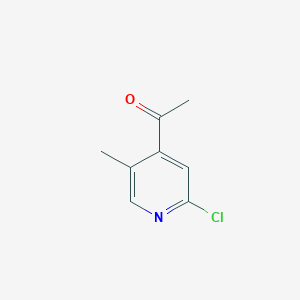
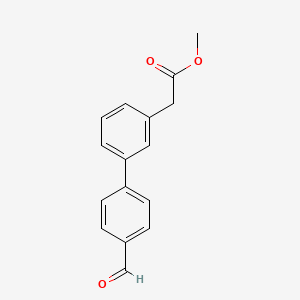
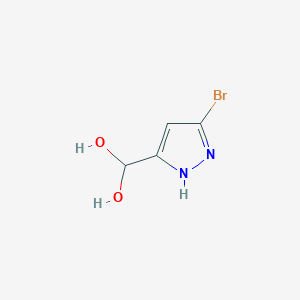
![4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate](/img/structure/B8096329.png)
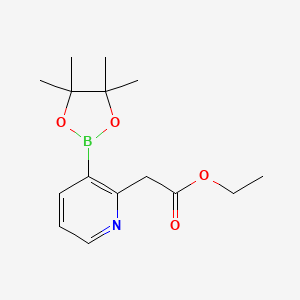

![3-[(2R)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B8096359.png)
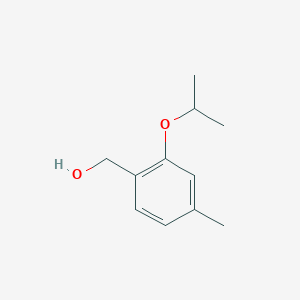
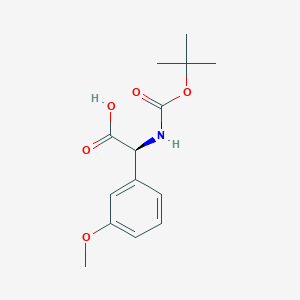
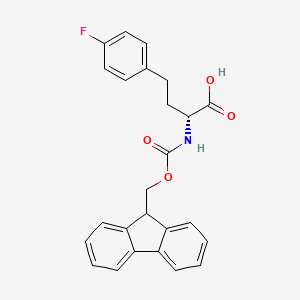
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)
